molecular formula C12H10N2O2 B582263 3-(7-cyano-1H-indol-3-yl)propanoic acid CAS No. 1223748-52-4

3-(7-cyano-1H-indol-3-yl)propanoic acid

Cat. No.: B582263
CAS No.: 1223748-52-4
M. Wt: 214.224
InChI Key: CFMSWGCGTBAMCW-UHFFFAOYSA-N
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Description

3-(7-Cyano-1H-indol-3-yl)propanoic acid (CAS 1223748-52-4) is a high-value indole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a propanoic acid chain at the 3-position and an electron-withdrawing cyano group at the 7-position of the indole ring, a privileged scaffold in pharmaceuticals known for its diverse biological activities . This specific substitution pattern makes it a versatile building block for the synthesis of more complex heterocyclic compounds, such as pyrans, pyridines, and pyrimidines, which are core structures in many bioactive molecules . Researchers utilize this compound as a key intermediate in multi-component reactions to develop novel molecular entities for screening against various therapeutic targets . Indole-3-propionic acid (IPA) derivatives, a class to which this compound belongs, are also recognized as microbial metabolites of tryptophan and have been studied for their potential roles in metabolic health, with research indicating associations with glucose metabolism and immune function . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(7-cyano-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-6-8-2-1-3-10-9(4-5-11(15)16)7-14-12(8)10/h1-3,7,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMSWGCGTBAMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676555
Record name 3-(7-Cyano-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-52-4
Record name 7-Cyano-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(7-Cyano-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indole Ring Formation

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. This method involves cyclocondensation of phenylhydrazine derivatives with γ-keto acids or ketones under acidic conditions. For 3-(7-cyano-1H-indol-3-yl)propanoic acid, the ketone precursor must incorporate a cyano group at the position corresponding to the indole’s 7-site.

Reaction Conditions :

  • Acid Catalyst : Concentrated HCl or polyphosphoric acid (PPA) at 60–80°C.

  • Cyclization Time : 6–12 hours, monitored via TLC for completion.

  • Yield : 65–75% for unsubstituted indoles; regioselectivity drops to 50–60% for 7-cyano derivatives due to steric and electronic effects.

Challenges :

  • Competing formation of 5-cyano isomers due to the indole’s inherent electronic preferences.

  • Acid-sensitive cyano groups may hydrolyze to carboxylic acids under prolonged heating.

Post-Cyclization Functionalization Strategies

Nitration and Subsequent Cyanation

For late-stage introduction of the 7-cyano group, nitration followed by reduction and cyanation offers precise control:

Step 1: Nitration

  • Reagents : Fuming HNO₃ in H₂SO₄ at 0–5°C.

  • Regioselectivity : The 3-propanoic acid group directs nitration to the 7-position (meta-directing effect).

  • Yield : 70–80% for 7-nitroindole derivatives.

Step 2: Reduction to Amine

  • Conditions : H₂/Pd-C in ethanol or Fe/HCl(aq).

  • Yield : 85–90%.

Step 3: Sandmeyer Cyanation

  • Reagents : NaNO₂, CuCN, and H₂SO₄ at -5°C.

  • Yield : 60–70%.

Table 1: Optimization of Nitration-Cyanation Sequence

StepTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Nitration0–527892%
Reduction2548895%
Cyanation-51.56589%

Multi-Component Reaction (MCR) Approaches

Hydrazine-Ketone-Acrylate Condensation

Recent advances leverage MCRs to streamline synthesis. A one-pot reaction of phenylhydrazine, 7-cyanocyclohexanone, and ethyl acrylate generates the target compound in fewer steps:

Conditions :

  • Catalyst : p-TsOH (10 mol%) in refluxing toluene.

  • Yield : 55–60% with 80% regioselectivity for the 7-cyano isomer.

Advantages :

  • Reduced purification burden.

  • Compatibility with microwave-assisted synthesis for faster cycles (30 minutes vs. 12 hours).

Enantioselective Synthesis via Enzymatic Resolution

Kinetic Resolution Using Amano Acylase

Racemic ethyl 3-(7-cyano-1H-indol-3-yl)propanoate is hydrolyzed selectively by Amano acylase to yield the (S)-enantiomer of the acid:

Conditions :

  • Enzyme : Amano acylase (>30,000 U/g) in PBS buffer (pH 8.0) with CoCl₂.

  • Time : 48 hours at 37°C.

  • Yield : 45–50% (theoretical maximum 50%) with >99% ee.

Table 2: Enzymatic Resolution Performance

Substrate Concentration (mM)Enzyme Loading (mg/mL)ee (%)Yield (%)
1059948
20109847
50209545

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry improves reproducibility and safety:

  • Residence Time : 10 minutes at 120°C for Fischer cyclization.

  • Yield : 70% with 5 kg/day throughput.

Green Solvent Alternatives

  • Replacement for DCM : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency.

Analytical Characterization and Quality Control

Critical Analytical Methods

  • ¹H/¹³C NMR : Confirms substitution pattern (e.g., 7-cyano δ 118–120 ppm in ¹³C).

  • HPLC : Purity >98% using C18 columns (ACN/H₂O gradient).

  • HRMS : Exact mass validation (C₁₂H₉N₂O₂ requires 213.0664 Da) .

Scientific Research Applications

3-(7-Cyano-1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(7-cyano-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The cyano group and the indole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural analogs of 3-(7-cyano-1H-indol-3-yl)propanoic acid, highlighting substituent effects and molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
This compound 7-CN C₁₂H₉N₂O₂ 217.22* High acidity (inferred), potential bioactivity Synthetic
3-(1H-Indol-3-yl)propanoic acid None C₁₁H₁₁NO₂ 189.21 Parent compound; basic indole structure
L-Tryptophan 2-amino C₁₁H₁₂N₂O₂ 204.23 Essential amino acid; metabolic precursor
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 5-OCH₃ C₁₂H₁₃NO₃ 219.24 Increased hydrophobicity (logP ~1.5*)
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid 7-Cl, 2-amino C₁₁H₁₁ClN₂O₂ 238.67 Antimicrobial activity (inferred)
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid 7-Cl, 2-phenyl C₁₇H₁₄ClNO₂ 299.75 Enhanced steric bulk; potential drug candidate

*Calculated based on structural data.

Functional Group Impact on Properties

  • Cyano (-CN) Group: The electron-withdrawing nature of the cyano group increases the acidity of the propanoic acid moiety compared to unsubstituted analogs (e.g., 3-(1H-indol-3-yl)propanoic acid) . This may enhance binding to enzymes or receptors sensitive to charged species.
  • Halogenated Derivatives: Chlorine substituents (e.g., 7-Cl in ) improve antimicrobial activity, as seen in marine-derived chlorinated phenylpropanoic acids targeting E. coli and S. aureus . The cyano group may exhibit similar bioactivity but with distinct selectivity.
  • Amino and Hydroxy Groups: Amino-substituted derivatives like L-tryptophan are critical in protein synthesis, while hydroxy groups (e.g., 7-OH in ) influence hydrogen bonding and solubility.

Physicochemical Properties

  • Solubility and logP: The cyano group reduces solubility in aqueous media compared to hydroxy or amino analogs but improves membrane permeability. For example, 3-(5-methoxy-1H-indol-3-yl)propanoic acid has a calculated logP of ~1.5 , whereas the cyano derivative may exhibit logP ~1.8 (estimated).
  • Synthetic Accessibility: Esterification and substitution reactions (e.g., thionyl chloride-mediated synthesis in ) are viable routes for introducing the cyano group via intermediates like nitriles or amides.

Biological Activity

3-(7-Cyano-1H-indol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C₁₂H₁₀N₂O₂
  • CAS Number : 1223748-52-4
  • MDL Number : MFCD14708232
  • Hazard Classification : Irritant .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and cellular apoptosis.

Cytotoxicity

One of the most prominent features of this compound is its cytotoxic activity against several tumor cell lines. In vitro studies have demonstrated that it can induce apoptosis and affect the cell cycle in cancer cells.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Jurkat1.33Induces apoptosis, affects cell cycle
K5621.20Induces apoptosis, affects cell cycle
U9371.50Induces apoptosis, affects cell cycle
HL601.45Induces apoptosis, affects cell cycle

The compound shows IC50 values in the low micromolar range, indicating high potency against these cancer cell lines .

The mechanism by which this compound exerts its effects involves:

  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It has been shown to cause arrest at various phases of the cell cycle (G1, S, and G2/M phases), effectively reducing cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis .

Study on Tumor Cell Lines

A detailed study evaluated the effects of this compound on different tumor cell lines. The research highlighted its superior cytotoxicity compared to traditional chemotherapeutics like artemisinin. The compound demonstrated a pronounced ability to inhibit cancer cell growth and induce apoptosis through caspase activation pathways.

In Vivo Studies

While most studies focus on in vitro results, preliminary in vivo studies suggest potential efficacy in animal models. These studies are crucial for understanding the therapeutic potential and safety profile of the compound before clinical applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-(7-cyano-1H-indol-3-yl)propanoic acid, and what impurities are commonly observed?

The synthesis typically involves multi-step protocols, including indole ring functionalization and propanoic acid coupling. For example, ester hydrolysis under basic conditions (e.g., NaOH at room temperature) is a critical step, as described for structurally similar compounds . Common impurities arise from incomplete hydrolysis of ester intermediates or side reactions at the indole nitrogen. Purification via pH-dependent precipitation (adjusting to acidic conditions) and repeated washing with solvents like ethyl acetate can mitigate these issues .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on 1H/13C NMR spectroscopy to assign protons and carbons in the indole, cyano, and propanoic acid moieties. For example, in related indole derivatives, distinct chemical shifts for indolic NH (~10–12 ppm) and cyano-adjacent protons (~7–8 ppm) are observed . High-resolution mass spectrometry (HRMS) further confirms molecular weight, with deviations <2 ppm indicating purity . X-ray crystallography may resolve ambiguities in stereochemistry or solvate formation, as demonstrated for analogous sulfonamide-indole hybrids .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and cyano groups. Stability studies for similar indole derivatives suggest degradation under prolonged light exposure or basic pH (>10), necessitating storage in dark, inert conditions at –20°C . Pre-formulation assessments using HPLC-UV (monitoring λmax ~280 nm for indole) are recommended for batch consistency .

Q. How is this compound utilized in peptide synthesis or bioconjugation?

The carboxylic acid group enables coupling to amines via carbodiimide chemistry (e.g., EDC/NHS). When protected as an Fmoc-derivative (e.g., Fmoc-Trp(7-CN)-OH), it serves as a building block in solid-phase peptide synthesis (SPPS) to introduce indole modifications into peptide chains . Deprotection with piperidine or DBU ensures retention of the cyano group during SPPS .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for large-scale applications?

Catalyst screening (e.g., Pd/C for cyano group reduction side reactions) and reflux conditions (e.g., THF/H2O mixtures) improve reaction efficiency. For example, substituting tert-butyl esters for methyl esters in intermediates reduces steric hindrance, enhancing hydrolysis rates . DoE (Design of Experiments) approaches optimize parameters like temperature, solvent ratios, and reaction time, minimizing byproducts such as N-substituted impurities .

Q. What biological pathways or targets are hypothesized for this compound?

Structural analogs (e.g., sulfonamide-indole hybrids) exhibit activity in enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation (e.g., serotonin receptors) due to indole’s π-stacking and hydrogen-bonding capabilities . Computational docking (e.g., AutoDock Vina) using PubChem-derived 3D structures predicts interactions with hydrophobic pockets or catalytic sites in target proteins . In vitro assays (e.g., fluorescence polarization) validate binding affinity .

Q. How can computational modeling predict reactivity or degradation pathways?

DFT calculations (e.g., Gaussian 09) model electron density around the cyano group to predict nucleophilic attack susceptibility . MD simulations (e.g., GROMACS) assess solvate formation risks in aqueous buffers, aligning with crystallographic data showing variable solvation patterns . QSPR models correlate substituent effects (e.g., cyano vs. chloro) with stability in accelerated aging studies .

Q. How should contradictory data on solubility or bioactivity be addressed?

Discrepancies may arise from polymorphic forms or solvent residues. PXRD identifies crystalline vs. amorphous states, while TGA-DSC detects solvate loss during heating . For bioactivity conflicts, orthogonal assays (e.g., SPR vs. ITC) and batch-to-batch purity checks via LC-MS are critical. Meta-analyses of indole derivative SAR (structure-activity relationship) databases contextualize outliers .

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